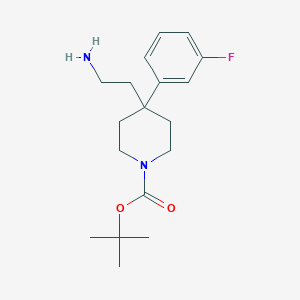
tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate
Vue d'ensemble
Description
Tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate (TBFAP) is a compound that has been studied for a variety of applications. It is a member of the tert-butyl family of compounds and has been used in a number of different laboratory experiments. TBFAP has been studied for its potential to be used as a drug, as a reagent, and as a tool for scientific research.
Applications De Recherche Scientifique
Tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate has been studied for a variety of scientific research applications. It has been used as a tool to study the binding of proteins to DNA, to study the interaction of drugs with their target molecules, and to study the mechanism of action of various drugs. It has also been used in the study of enzyme kinetics and as a model compound for drug design.
Mécanisme D'action
Tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate is believed to act as a competitive inhibitor of the enzyme, phosphodiesterase (PDE). PDE is an enzyme that catalyzes the hydrolysis of cAMP and cGMP, two important signaling molecules in the body. By binding to PDE, tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate inhibits its activity, resulting in an increase in the levels of cAMP and cGMP. This, in turn, leads to the activation of various cellular processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate have been studied in various laboratory experiments. It has been found to have a variety of effects on the body, including the inhibition of the enzyme, PDE, as discussed above. It has also been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate has been found to have an effect on the metabolism of glucose and fatty acids, as well as an effect on the levels of various hormones in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate has several advantages for laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in a variety of experiments. However, tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate does have some limitations for lab experiments. It is not soluble in organic solvents, and it is not very soluble in water. Additionally, it is not very stable in acidic solutions, making it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate research. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to develop new synthesis methods for the compound, as well as to develop new uses for the compound in scientific research. Finally, further research could be done to explore the potential therapeutic uses of the compound, such as in the treatment of cancer or other diseases.
Propriétés
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-11-8-18(7-10-20,9-12-21)14-5-4-6-15(19)13-14/h4-6,13H,7-12,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOOMPBEFFBDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



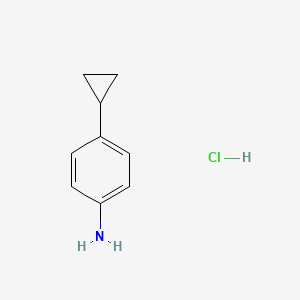
![2-(Pyrrolidin-3-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469621.png)
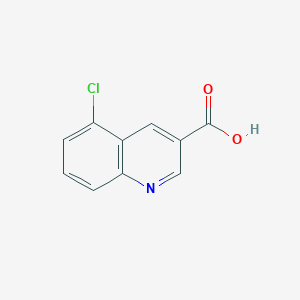
![N-[(1R)-1-(4-Bromophenyl)ethyl]-3-methoxypropanamide](/img/structure/B1469626.png)
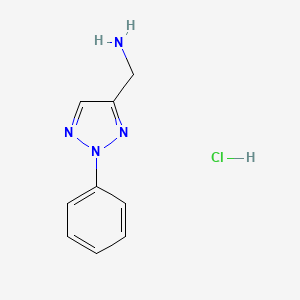
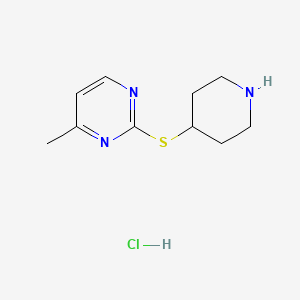
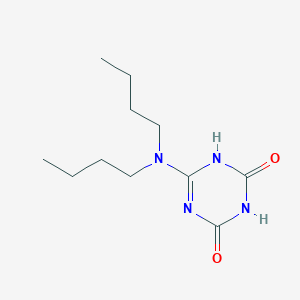
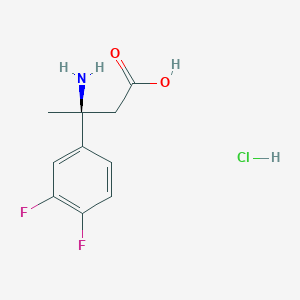
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1469633.png)
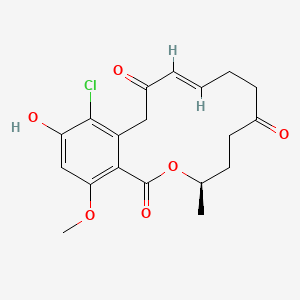
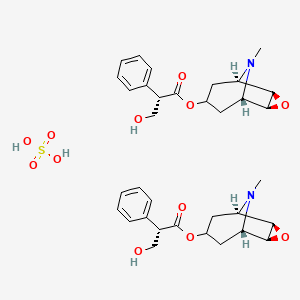
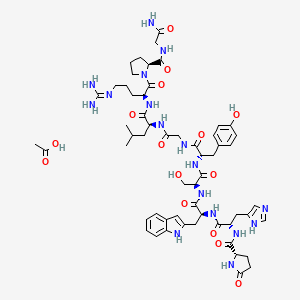
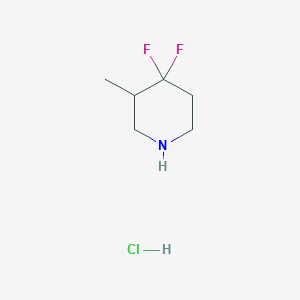
![(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate](/img/structure/B1469641.png)